molecular formula C10H13F2N3O B10909627 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol

2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol

Cat. No.: B10909627
M. Wt: 229.23 g/mol
InChI Key: ZJLRALQRXGAQGW-UHFFFAOYSA-N
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Description

2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol is a pyrimidine derivative characterized by a central six-membered aromatic ring containing two nitrogen atoms. Key structural features include:

  • 6-Difluoromethyl group: A -CF$2$H substituent at position 6, which modulates electronic properties and lipophilicity compared to trifluoromethyl (-CF$3$) analogs .
  • 2-Aminoethanol moiety: A polar functional group (-NH-CH$2$CH$2$OH) at position 2, enhancing hydrogen-bonding capacity and aqueous solubility relative to non-polar substituents .

While direct biological data for this compound is unavailable in the provided evidence, its structural design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine scaffolds are prevalent.

Properties

Molecular Formula

C10H13F2N3O

Molecular Weight

229.23 g/mol

IUPAC Name

2-[[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C10H13F2N3O/c11-9(12)8-5-7(6-1-2-6)14-10(15-8)13-3-4-16/h5-6,9,16H,1-4H2,(H,13,14,15)

InChI Key

ZJLRALQRXGAQGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NCCO)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of Substituents: The cyclopropyl and difluoromethyl groups are introduced via nucleophilic substitution reactions. For instance, cyclopropylamine and difluoromethyl halides can be used as reagents.

    Aminoethanol Attachment: The final step involves the nucleophilic substitution of the amino group on the pyrimidine ring with 2-aminoethanol, typically under basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}acetaldehyde or 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}acetic acid.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies suggest that 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol may inhibit the growth of cancer cells. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has shown that related compounds exhibit significant antitumor activity, with mean GI50 values indicating effective growth inhibition in several cancer types.
  • Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways related to disease progression. Studies have highlighted its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases, suggesting a possible application in treating conditions like Alzheimer's disease.
  • Antimicrobial Properties : Related compounds have shown significant antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar structures has been reported around 256 µg/mL, indicating potential use in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • In Vitro Studies : In vitro evaluations have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For example, a study reported a significant reduction in cell viability at concentrations as low as 10 µM.
  • Animal Models : Research utilizing animal models has indicated that administration of this compound can lead to tumor regression, supporting its potential as an anticancer drug candidate.
  • Mechanistic Studies : Detailed mechanistic studies have revealed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential as a therapeutic agent.

Mechanism of Action

The compound’s mechanism of action is primarily based on its ability to interact with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl and difluoromethyl groups enhance binding affinity and specificity, while the ethanol moiety can facilitate solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives

Compound Name Substituents (Positions 4, 6, 2) Functional Group Molecular Weight (g/mol) CAS No. Reference
Target Compound 4-Cyclopropyl, 6-CF$_2$H -NH-CH$2$CH$2$OH ~265.23* N/A -
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine 4-Cyclopropyl, 6-CF$_3$ Piperidin-4-amine 328.36 1018143-53-7
2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid 4-Cyclopropyl, 6-CF$_3$ -S-CH$_2$COOH 280.25 861434-52-8
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-Thietan-3-yloxy, 6-CH$_3$ -S-CH$_2$COOEt 302.38 N/A

*Estimated based on structural formula.

Key Observations:

Thietan-3-yloxy (in ) introduces sulfur and oxygen, increasing polar surface area but possibly reducing metabolic stability compared to cyclopropyl .

Functional Group at Position 2: The aminoethanol group (-NH-CH$2$CH$2$OH) in the target compound improves hydrophilicity (logP ~1.2 estimated) versus lipophilic groups like sulfanyl acetic acid (-S-CH$2$COOH, logP ~2.5) or thioester (-S-CH$2$COOEt) . Piperidin-4-amine () introduces a basic nitrogen, which may enhance membrane permeability but reduce solubility at physiological pH .

Cyclopropyl at Position 4 :

  • Common in all cyclopropyl-containing analogs (), this group likely stabilizes the pyrimidine ring against enzymatic degradation while minimally affecting steric hindrance .

Biological Activity

2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a cyclopropyl group and difluoromethyl substituent, which may influence its biological activity. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C10H12F2N4O
  • Molecular Weight : 238.23 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structural formula.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the activity of various kinases involved in cancer progression. Specifically, the inhibition of the EPH receptor family has been noted, which is often overexpressed in certain cancers .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameTargetIC50 (µM)Reference
Compound AEPH0.5
Compound BEPH0.8
This compoundEPHTBDTBD

Anti-inflammatory Effects

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound NameCOX Inhibition IC50 (µM)Reference
Compound C0.04
Compound D0.05
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Kinase Inhibition : By targeting specific kinase pathways, this compound may interfere with cellular signaling processes that promote tumor growth and survival.
  • COX Enzyme Inhibition : The ability to inhibit COX enzymes suggests a potential pathway for reducing inflammation and associated pain.

Case Studies

  • Case Study on Anticancer Properties :
    A study involving a series of pyrimidine derivatives showed that those with a cyclopropyl group exhibited enhanced binding affinity to EPH receptors, leading to decreased tumor cell proliferation in vitro.
  • Case Study on Anti-inflammatory Effects :
    Another investigation assessed the anti-inflammatory effects of various pyrimidine derivatives in an animal model of arthritis. The results indicated that compounds similar to this compound significantly reduced paw edema compared to controls.

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